2-(Benzyloxy)-5-bromo-3-methylpyridine
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Overview
Description
2-(Benzyloxy)-5-bromo-3-methylpyridine is an organic compound that belongs to the class of pyridines It features a benzyloxy group at the second position, a bromine atom at the fifth position, and a methyl group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-3-methylpyridine typically involves the following steps:
Nitration and Reduction: The starting material, 3-methylpyridine, undergoes nitration to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amino group.
Bromination: The amino group is then replaced with a bromine atom through a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).
Benzyloxylation: Finally, the benzyloxy group is introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-bromo-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: 2-(Benzyloxy)-5-carboxy-3-methylpyridine.
Reduction: 2-(Benzyloxy)-3-methylpyridine.
Substitution: 2-(Benzyloxy)-5-substituted-3-methylpyridine derivatives.
Scientific Research Applications
2-(Benzyloxy)-5-bromo-3-methylpyridine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates targeting specific biological pathways.
Material Science: It is utilized in the design and synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromo-3-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-3-methylpyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-(Benzyloxy)-5-chloro-3-methylpyridine: Contains a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
2-(Benzyloxy)-5-fluoro-3-methylpyridine: Features a fluorine atom, which can influence its electronic properties and biological activity.
Uniqueness
2-(Benzyloxy)-5-bromo-3-methylpyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding characteristics. The combination of the benzyloxy, bromine, and methyl groups provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
5-bromo-3-methyl-2-phenylmethoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-10-7-12(14)8-15-13(10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQUGOYFVFTNMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCC2=CC=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744592 |
Source
|
Record name | 2-(Benzyloxy)-5-bromo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289270-73-0 |
Source
|
Record name | 2-(Benzyloxy)-5-bromo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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